molecular formula C8H6N2S B1300822 quinazoline-4-thiol CAS No. 3337-86-8

quinazoline-4-thiol

Cat. No.: B1300822
CAS No.: 3337-86-8
M. Wt: 162.21 g/mol
InChI Key: TWWNPUZQYVWXJY-UHFFFAOYSA-N
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Description

Quinazoline-4-thiol is a useful research compound. Its molecular formula is C8H6N2S and its molecular weight is 162.21 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Quinazolinethiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401246. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Plant Health Applications

  • Antiviral Activities in Agriculture: Novel quinazoline derivatives, including those related to 4-Quinazolinethiol, have demonstrated significant protective and curative activities against plant viruses such as the cucumber mosaic virus and potato virus Y. These compounds can improve plant health by increasing chlorophyll content and enhancing photosynthesis, thereby inducing anti-viral activities in plants (Xie et al., 2018).

Cancer Research

  • Anticancer Properties: Quinazoline derivatives are recognized for a wide range of biological properties, including anticancer activities. These compounds have been shown to inhibit epidermal growth factor receptor (EGFR), crucial in cancer treatment. Their structural diversity and ability to target multiple proteins make them promising candidates in cancer research (Ravez et al., 2015).

Synthesis and Pharmaceutical Applications

  • Synthesis and Diverse Pharmacological Activities: Quinazolines and their derivatives, including 4-Quinazolinethiol, are significant due to their various biological and pharmacological properties. These include antimicrobial, antiviral, anticonvulsant, and anti-inflammatory activities. The synthesis methods of these compounds are continually evolving, enhancing their potential as therapeutic agents (He et al., 2014).

Biological Importance

  • Biological and Pharmacological Importance: The 4(3H)-quinazolinone scaffold, a component of 4-Quinazolinethiol, is utilized in various biological applications. It has shown significant properties as antibacterial, antifungal, antiviral, anticonvulsant, antitumor, and anti-inflammatory agents. Research continues to explore its potential in different therapeutic areas (Amrutkar et al., 2020).

Antimicrobial Properties

  • Antimicrobial Applications: Certain quinazoline derivatives have demonstrated effective antimicrobial properties. For instance, studies have shown their effectiveness against multiple strains of mycobacteria, suggesting potential applications in treating infections caused by these bacteria (Kuneš et al., 2000).

Fungicidal and Herbicidal Properties

  • Fungicidal and Herbicidal Applications: Quinazoline derivatives, related to 4-Quinazolinethiol, have been explored for their potential in agriculture as fungicides and herbicides. Some derivatives have shown significant efficacy against phytopathogenic fungi and broad-spectrum weed control, presenting a promising avenue for agricultural applications (Wang et al., 2014).

Mechanism of Action

Target of Action

Quinazoline-4-thiol, also known as 4-Quinazolinethiol, is a compound that has aroused great interest in medicinal chemists due to its pharmacological activities . The primary targets of this compound are often proteins involved in critical cellular processes. For instance, it has been found to inhibit the protein kinase of the epidermal growth factor receptor (EGFR) . EGFR plays a crucial role in cell growth and proliferation, and its overexpression or mutation is often associated with various types of cancers .

Mode of Action

This compound interacts with its targets, such as EGFR, by binding to their ATP-binding site . This binding inactivates the anti-apoptotic Ras signal transduction cascade, thus preventing further growth of cancer cells . This interaction results in changes in the cellular processes controlled by these targets, often leading to the inhibition of cell growth and proliferation .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting EGFR, it disrupts the Ras signal transduction cascade, a pathway critical for cell growth and survival . This disruption can lead to the induction of apoptosis, or programmed cell death, in cancer cells . Furthermore, the compound’s broad spectrum of pharmacological activities suggests that it may affect other pathways involved in microbial infections, convulsions, and lipid metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-cancer activity. By inhibiting EGFR and disrupting the Ras signal transduction cascade, this compound can prevent the growth of cancer cells and induce apoptosis . These effects can lead to a reduction in tumor size and potentially contribute to the treatment of various types of cancers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics, potentially affecting the compound’s efficacy . Additionally, factors such as pH, temperature, and the presence of certain ions or molecules can influence the stability of this compound. Understanding these factors is essential for optimizing the use of this compound in a clinical setting.

Safety and Hazards

The safety information for 4-Quinazolinethiol includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinazoline derivatives have aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved . This presents opportunities for the discovery of novel therapeutics .

Biochemical Analysis

Biochemical Properties

4-Quinazolinethiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways . The compound’s interaction with these enzymes often involves binding to the active site, thereby inhibiting their activity. Additionally, 4-Quinazolinethiol has been found to interact with proteins involved in DNA repair mechanisms, suggesting its potential use in cancer therapy .

Cellular Effects

4-Quinazolinethiol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation. Furthermore, 4-Quinazolinethiol has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of 4-Quinazolinethiol involves its interaction with specific biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation . For instance, 4-Quinazolinethiol has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, the compound can induce changes in gene expression by modulating the activity of transcription factors . These interactions at the molecular level contribute to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Quinazolinethiol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 4-Quinazolinethiol remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of 4-Quinazolinethiol vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, 4-Quinazolinethiol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

4-Quinazolinethiol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s biological activity and its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of 4-Quinazolinethiol within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, and it can bind to proteins that facilitate its distribution within the cell . These interactions can affect the localization and accumulation of 4-Quinazolinethiol, influencing its biological activity .

Subcellular Localization

4-Quinazolinethiol exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . This subcellular localization is crucial for its activity and function, as it determines the specific biomolecules that 4-Quinazolinethiol can interact with .

Properties

IUPAC Name

1H-quinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWNPUZQYVWXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186993
Record name 4-Quinazolinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3337-86-8
Record name 4(3H)-Quinazolinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3337-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinazolinethiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Quinazolinethiol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401246
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Record name 4-Quinazolinethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinazoline-4-thiol
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Synthesis routes and methods

Procedure details

In the next step the carbonyl function of the 1H-quinazolin-4-one derivative, or the 1H-pyrimidin-4-one derivative with a condensed 5-membered heterocyclic ring structure is reacted further e.g. with phosphorous pentasulfide or Lawesson's reagent to yield the 1H-quinazolin-4-thion derivatives, or the 1H-pyrimidin-4-thion one derivatives with a condensed 5-membered heterocyclic ring structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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